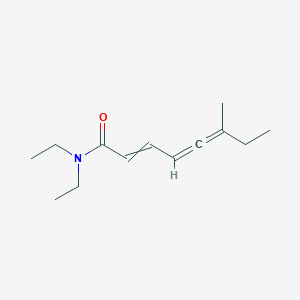
(6-cyanonaphthalen-2-yl) 4-octylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-cyanonaphthalen-2-yl) 4-octylbenzoate is an organic compound that belongs to the class of esters It is derived from benzoic acid and naphthalene, featuring a cyano group at the 6-position of the naphthalene ring and an octyl group attached to the benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-octylbenzoate typically involves the esterification of 6-cyanonaphthalene-2-ol with 4-octylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the esterification is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-octylbenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the octyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 6-cyanonaphthalene-2-carboxylic acid.
Reduction: 6-aminonaphthalene-2-yl 4-octylbenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(6-cyanonaphthalen-2-yl) 4-octylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-octylbenzoate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-cyanonaphthalen-2-yl) 4-methylbenzoate: Similar structure but with a methyl group instead of an octyl group.
(6-cyanonaphthalen-2-yl) 4-ethylbenzoate: Similar structure but with an ethyl group instead of an octyl group.
(6-cyanonaphthalen-2-yl) 4-propylbenzoate: Similar structure but with a propyl group instead of an octyl group.
Uniqueness
The presence of the octyl group in (6-cyanonaphthalen-2-yl) 4-octylbenzoate imparts unique hydrophobic properties, making it more suitable for applications requiring increased lipophilicity. This can enhance its solubility in non-polar solvents and its interaction with hydrophobic environments, distinguishing it from its shorter alkyl chain analogs.
Eigenschaften
CAS-Nummer |
62622-36-0 |
|---|---|
Molekularformel |
C26H27NO2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(6-cyanonaphthalen-2-yl) 4-octylbenzoate |
InChI |
InChI=1S/C26H27NO2/c1-2-3-4-5-6-7-8-20-9-12-22(13-10-20)26(28)29-25-16-15-23-17-21(19-27)11-14-24(23)18-25/h9-18H,2-8H2,1H3 |
InChI-Schlüssel |
JTIZQKIACXURIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


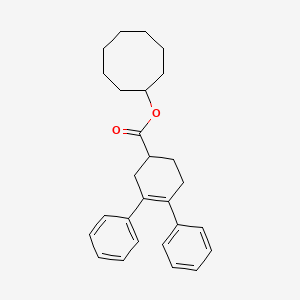
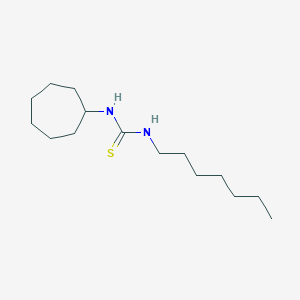
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)
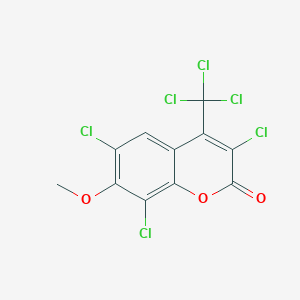
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)
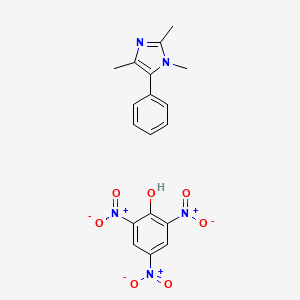
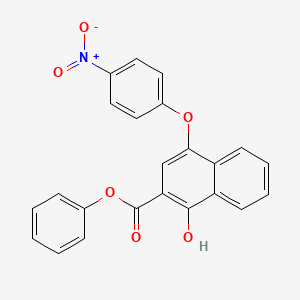
![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)

![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)
![1-{2-[(9,10-Methanoanthracen-9(10H)-yl)methyl]morpholin-4-yl}ethan-1-one](/img/structure/B14515504.png)
